

Technical Characterization Guide: 3-Iodo-5-nitrobenzoyl Chloride

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Compound of Interest

Compound Name: 3-Iodo-5-nitrobenzoyl chloride

CAS No.: 1261680-92-5

Cat. No.: B1405108

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CAS: 1261640-59-8 | Formula: $C_7H_3ClINO_3$ | MW: 311.46 g/mol [1]

Executive Summary & Strategic Utility

3-Iodo-5-nitrobenzoyl chloride represents a high-value "trifunctional" scaffold in medicinal chemistry, distinct from its common analogs like 3,5-dinitrobenzoyl chloride or 3-nitrobenzoyl chloride.[1] Its utility lies in its orthogonal reactivity profile:

- Acyl Chloride: Immediate electrophilic attachment to amines/alcohols.[1]
- Aryl Iodide: A handle for palladium-catalyzed cross-coupling (Suzuki, Sonogashira) without affecting the nitro group.[1]
- Nitro Group: A latent amine precursor, reducible after the scaffold is assembled.[1]

This guide provides the critical elemental analysis (EA) data required to validate the integrity of this moisture-sensitive reagent and compares its handling against standard alternatives.

Elemental Analysis (EA) Data: Purity & Quality Control

For acid chlorides, Elemental Analysis is not just about identity; it is the primary method for detecting hydrolysis.[1] The conversion of the acid chloride back to the carboxylic acid (due to

atmospheric moisture) results in a distinct shift in carbon/hydrogen ratios and the total loss of chlorine.[1]

Theoretical vs. Hydrolyzed Comparison

Use the table below to interpret your EA results. A drop in Chlorine content is the "Canary in the coal mine" for shelf-life degradation.[1]

Element	Target: 3-Iodo-5-nitrobenzoyl chloride (Theoretical)	Impurity: 3-Iodo-5-nitrobenzoic acid (Hydrolysis Product)	Delta (Indication of degradation)
Formula	C ₇ H ₃ ClINO ₃	C ₇ H ₄ INO ₄	-
Carbon	26.99%	28.69%	↑ +1.70% (False increase)
Hydrogen	0.97%	1.38%	↑ +0.41%
Nitrogen	4.50%	4.78%	↑ +0.28%
Chlorine	11.38%	0.00%	↓ -11.38% (CRITICAL)
Iodine	40.74%	43.34%	↑ +2.60%

“

QC Rule of Thumb: If your experimental Chlorine value falls below 11.0%, the sample has likely undergone >3% hydrolysis.[1] Recrystallization or re-chlorination (SOCl₂) is required.[1]

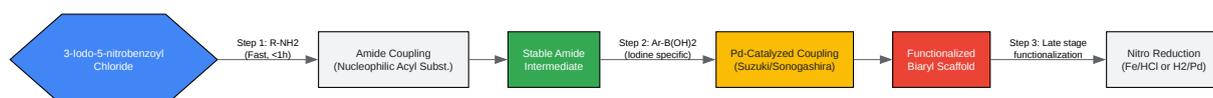
Comparative Performance Guide

Why choose the 3-Iodo variant over cheaper alternatives?

Feature	3-Iodo-5-nitrobenzoyl chloride	3,5-Dinitrobenzoyl chloride	3-Bromo-5-nitrobenzoyl chloride
Primary Use	Scaffold construction (Linker)	Derivatization (HPLC labeling)	Scaffold construction
C-C Coupling	Excellent (Suzuki/Sonogashira at RT)	Poor (Requires SNAr or reduction)	Good (Requires higher temp/catalyst load)
Solubility	Moderate (DCM, THF)	High (DCM, THF, Pyridine)	Moderate
Stability	Moisture Sensitive	Moisture Sensitive	Moisture Sensitive
Cost	High (\$)	Low (\$)	Medium ()

Decision Logic: Reactivity Pathways

The following diagram illustrates the orthogonal chemical pathways available only to the Iodo-variant, justifying its use in complex drug synthesis.



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Caption: Orthogonal synthetic workflow. The Iodine handle allows for C-C bond formation (Step 2) after the amide bond is established, a pathway not possible with 3,5-dinitro analogs.[1]

Experimental Protocols

A. Synthesis from Carboxylic Acid

If commercial stock is degraded (low Cl% in EA), regenerate the acid chloride using this standard protocol.

Reagents:

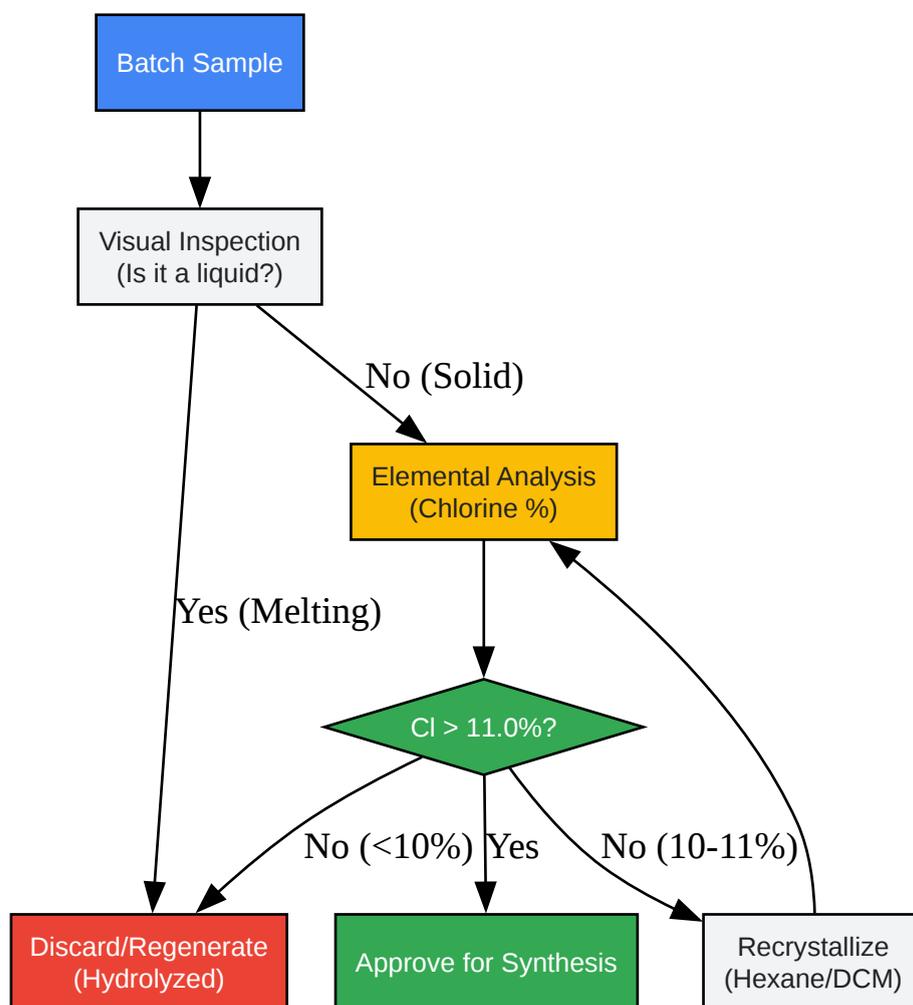
- 3-Iodo-5-nitrobenzoic acid (1.0 eq)[1]
- Thionyl Chloride (SOCl₂) (5.0 eq) - Excess serves as solvent[1]
- DMF (Catalytic, 2-3 drops)[1]

Workflow:

- Setup: Flame-dry a round-bottom flask equipped with a reflux condenser and a CaCl₂ drying tube (or N₂ line).
- Addition: Add the carboxylic acid solid. Carefully add SOCl₂. [1] Add catalytic DMF (gas evolution will occur immediately). [1]
- Reflux: Heat to reflux (75°C) for 3–4 hours until the solution is clear and gas evolution ceases.
- Isolation: Distill off excess SOCl₂ under reduced pressure.
- Purification: Add dry Toluene (10 mL) and evaporate again (azeotropic removal of residual SOCl₂).
- Yield: The product is usually a yellow/tan solid. [1] Yields are typically quantitative (>95%). [1]

B. QC Validation Workflow

Before committing this expensive reagent to a synthesis, validate it. [1][2]



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Caption: Quality Control Decision Matrix. Visual inspection is the first line of defense; acid chlorides often melt or become gummy upon hydrolysis.[1]

Handling & Stability

- Storage: Store at +4°C or -20°C under Argon/Nitrogen.
- Container: Tightly sealed glass with Parafilm.[1] Do not use cork or rubber septa for long-term storage (HCl vapors degrade them).[1]
- Quenching: Quench excess reagent with Methanol (forms the methyl ester) before disposal. [1] Do not quench directly with water (violent exotherm).[1]

References

- Compound Data: National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12389335 (Analogous structure search). Retrieved from .[1]
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- Comparative Chemistry: Sigma-Aldrich Product Specification, 3-Nitrobenzoyl chloride (CAS 121-90-4). Retrieved from .[1]

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